

The Pharmacokinetic and Pharmacodynamic Profile of R-137696 (LCZ696): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **R-137696**

Cat. No.: **B15617888**

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Executive Summary

This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **R-137696**, also known as LCZ696 (sacubitril/valsartan). **R-137696** is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) that offers a dual mechanism of action for the management of cardiovascular diseases, particularly heart failure. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the compound's mechanism of action through signaling pathway diagrams. All information is collated from publicly available scientific literature to support research and drug development efforts.

Introduction

R-137696 (LCZ696) is a combination of two active components: the neprilysin inhibitor prodrug sacubitril (AHU377) and the angiotensin II receptor blocker (ARB) valsartan.^[1] By simultaneously inhibiting neprilysin and blocking the angiotensin II type 1 (AT1) receptor, **R-137696** enhances the beneficial effects of natriuretic peptides while suppressing the detrimental effects of the renin-angiotensin-aldosterone system (RAAS). This dual action leads to vasodilation, natriuresis, and a reduction in cardiovascular remodeling, offering a novel therapeutic approach for heart failure and hypertension.^[1]

Pharmacokinetics

Following oral administration, **R-137696** dissociates into sacubitril and valsartan. Sacubitril is a prodrug that is rapidly metabolized to its active form, LBQ657.^[1] The pharmacokinetic parameters of sacubitril, LBQ657, and valsartan have been characterized in various studies, as summarized below.

Pharmacokinetic Parameters in Healthy Adults

The pharmacokinetic profile of **R-137696** has been evaluated in healthy adult subjects across a range of single and multiple doses. Key parameters are presented in Table 1.

Parameter	Sacubitril (AHU377)	LBQ657 (Active Metabolite)	Valsartan
Tmax (h)	0.5 - 1.1 ^[1]	1.8 - 3.5 ^[1]	1.6 - 4.9 ^[1]
Cmax (ng/mL)	Dose-dependent	Dose-dependent	Dose-dependent
AUC (ng·h/mL)	Dose-dependent	Dose-dependent	Dose-dependent
t1/2 (h)	~1.4	~11.1	~9.9

Table 1: Summary of single-dose pharmacokinetic parameters of **R-137696** components in healthy adults.

Pharmacokinetic Parameters in Patients with Heart Failure

The pharmacokinetics of **R-137696** have also been studied in patients with heart failure. The exposure to the active components is generally higher in this population compared to healthy subjects.

Parameter	Sacubitril (AHU377)	LBQ657 (Active Metabolite)	Valsartan
Tmax (h)	~0.5	~2.5	~2.0
Cmax (ng/mL)	Data not consistently reported	Dose-dependent	Dose-dependent
AUC0-12h (ng·h/mL)	Dose-dependent	Dose-dependent	Dose-dependent
t1/2 (h)	Data not consistently reported	~12.3	~14.6

Table 2: Summary of steady-state pharmacokinetic parameters of **R-137696** components in patients with heart failure following multiple doses.

Pharmacodynamics

The pharmacodynamic effects of **R-137696** are a direct consequence of its dual mechanism of action. Inhibition of neprilysin by LBQ657 leads to an increase in the levels of natriuretic peptides, which mediate their effects through the second messenger cyclic guanosine monophosphate (cGMP). Blockade of the AT1 receptor by valsartan inhibits the actions of angiotensin II.

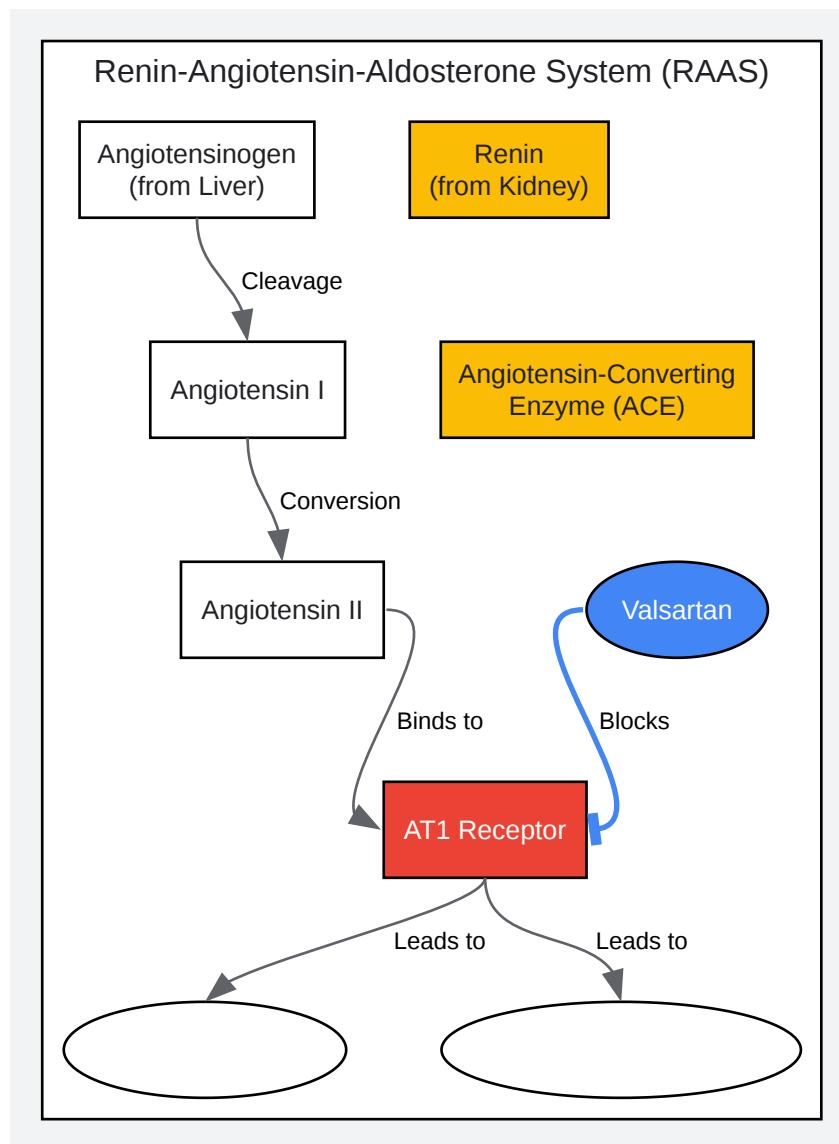
Key Pharmacodynamic Effects

Biomarker	Effect	Mechanism
Plasma cGMP	Increased[1]	Neprilysin inhibition leads to increased natriuretic peptides, stimulating cGMP synthesis.
Plasma Renin Activity	Increased[1]	AT1 receptor blockade interrupts the negative feedback loop of the RAAS.
Plasma Angiotensin II	Increased[1]	AT1 receptor blockade prevents the binding of angiotensin II, leading to its accumulation.
Plasma Aldosterone	Decreased	AT1 receptor blockade reduces the stimulation of aldosterone synthesis.

Table 3: Summary of the key pharmacodynamic effects of **R-137696**.

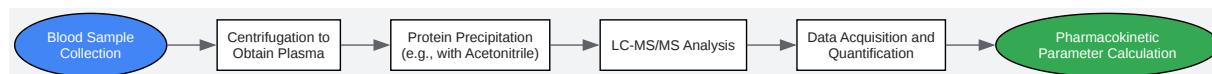
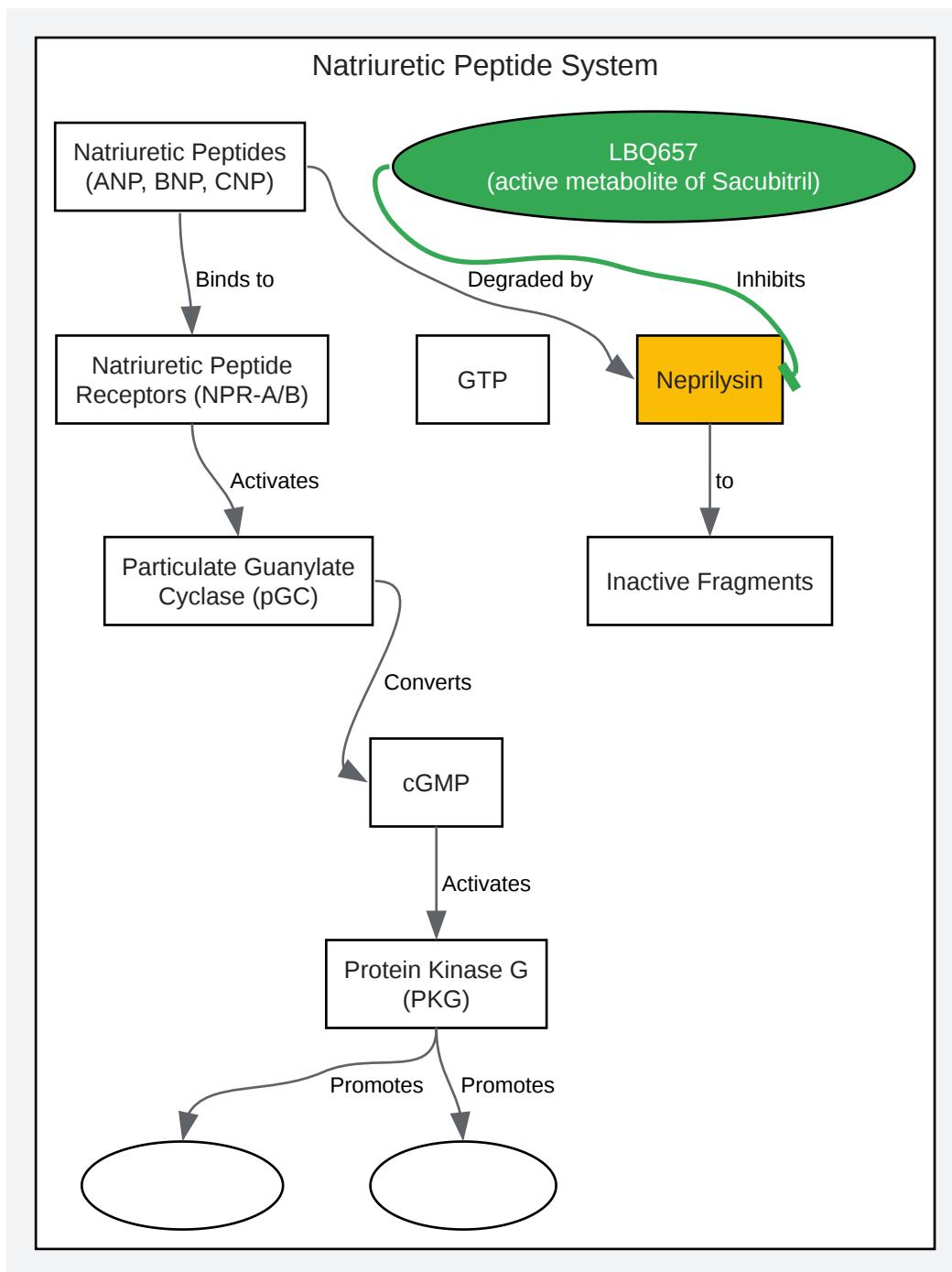
Signaling Pathways and Mechanism of Action

The therapeutic effects of **R-137696** are mediated through its modulation of two critical signaling pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.



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Figure 1: Simplified diagram of the Renin-Angiotensin-Aldosterone System and the site of action of valsartan.



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References

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